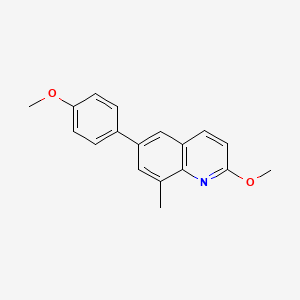
2-Methoxy-6-(4-methoxyphenyl)-8-methylquinoline
Cat. No. B8748453
Key on ui cas rn:
105745-52-6
M. Wt: 279.3 g/mol
InChI Key: HAVCGAFVVWQTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04728654
Procedure details


n-Butyllithium (33.3 cm3 of a 1.5M solution in n-hexane) was added dropwise at -70° to a stirred solution of 4-bromoanisole (6.26 cm3) in THF (70 cm3) under nitrogen. After ten minutes, a solution of anhydrous zinc chloride (6.814 g) in THF (50 cm3) was added and the mixture was allowed to warm to room temperature over 0.5 hour. A mixture of 6-bromo-2-methoxy-8-methylquinoline (12.8 g) and tetrakis(triphenylphosphine)palladium (0) (0.5 g) was added and the mixture heated under reflux for 2 hours. Volatile material was removed in vacuo and the residue was partitioned between chloroform (150 cm3) and a solution of ethylenediaminetetraacetic acid (40 g) in water (250 cm3). The organic layer was dried (MgSO4) and evaporated to afford an oil which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with hexane:ethyl acetate, 19:1. Combination and evaporation of the appropriate fractions afforded the title compound (5.49 g). A small portion of this was recrystallised from methanol and had m.p. of 104°-106° and the following analysis:

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
6-bromo-2-methoxy-8-methylquinoline
Quantity
12.8 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.Br[C:16]1[CH:17]=[C:18]2[C:23](=[C:24]([CH3:26])[CH:25]=1)[N:22]=[C:21]([O:27][CH3:28])[CH:20]=[CH:19]2>CCCCCC.C1COCC1.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:28][O:27][C:21]1[CH:20]=[CH:19][C:18]2[C:23](=[C:24]([CH3:26])[CH:25]=[C:16]([C:7]3[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=3)[CH:17]=2)[N:22]=1 |f:5.6.7,^1:46,48,67,86|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
6-bromo-2-methoxy-8-methylquinoline
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CC(=NC2=C(C1)C)OC
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
6.814 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After ten minutes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatile material was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between chloroform (150 cm3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combination and evaporation of the appropriate fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC2=C(C=C(C=C2C=C1)C1=CC=C(C=C1)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.49 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
